2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a thiazolo[5,4-b]pyridine moiety
Mechanism of Action
Target of Action
The primary targets of 2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide are Phosphoinositide 3-Kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them crucial in the development and progression of many diseases, including cancer .
Mode of Action
This compound interacts with its targets, the PI3Ks, by inhibiting their enzymatic activity . The inhibition of PI3Ks leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of cell signaling pathways . This results in the disruption of these pathways, affecting various cellular functions and leading to potential therapeutic effects .
Biochemical Pathways
The inhibition of PI3Ks affects several downstream pathways, most notably the Akt/mTOR pathway . This pathway is involved in cell cycle progression, protein synthesis, and cell survival. By inhibiting PI3Ks, the compound can disrupt these processes, potentially leading to the inhibition of cell growth and proliferation .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth and proliferation due to the disruption of PI3K-mediated signaling pathways . This could potentially lead to the death of cancer cells, providing a therapeutic effect .
Biochemical Analysis
Biochemical Properties
The compound 2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has been found to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound’s inhibitory activity against PI3K suggests that it may interact with this enzyme and potentially other biomolecules in the cell .
Cellular Effects
In cellular contexts, this compound’s inhibition of PI3K can influence various cellular processes. PI3K is involved in cell signaling pathways, and its inhibition can impact these pathways, potentially affecting gene expression and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with biomolecules such as PI3K. It is suggested that the compound binds to the active site of the enzyme, inhibiting its activity . This inhibition can lead to changes in gene expression and other downstream effects. The exact molecular mechanism of action of this compound remains to be fully elucidated.
Temporal Effects in Laboratory Settings
Current studies have primarily focused on its immediate biochemical and cellular effects .
Metabolic Pathways
Given its inhibitory activity against PI3K, it may be involved in pathways related to this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolo[5,4-b]pyridine Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[5,4-b]pyridine ring.
Coupling with 4-Aminophenyl Derivative: The thiazolo[5,4-b]pyridine is then coupled with a 4-aminophenyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of Methoxy Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) over palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to investigate biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives: These compounds share the thiazolo[5,4-b]pyridine core and exhibit similar biological activities.
Benzamide Derivatives: Compounds with a benzamide core and various substituents, which can have diverse biological activities.
Uniqueness
2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique due to the combination of its methoxy-substituted benzamide core and the thiazolo[5,4-b]pyridine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2,6-dimethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-26-16-6-3-7-17(27-2)18(16)19(25)23-14-10-8-13(9-11-14)20-24-15-5-4-12-22-21(15)28-20/h3-12H,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVMPQQEIMFLAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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